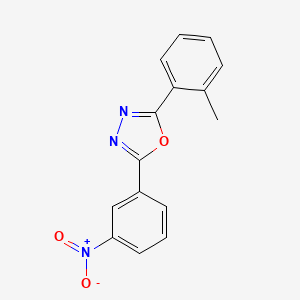![molecular formula C22H19N3O B5710276 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5710276.png)
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide, commonly referred to as BBIMB, is a benzimidazole derivative that has been studied for its potential applications in scientific research. BBIMB has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
作用机制
The mechanism of action of BBIMB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BBIMB has been shown to inhibit the activity of protein kinase C (PKC) and phosphodiesterase (PDE), both of which are involved in cell signaling pathways. BBIMB has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
BBIMB has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on PKC, PDE, and topoisomerase II, BBIMB has been shown to induce apoptosis (programmed cell death) in cancer cells. BBIMB has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
BBIMB has several advantages as a tool for scientific research. It is relatively easy to synthesize and has been shown to have a variety of biochemical and physiological effects. However, there are also limitations to its use. BBIMB has not been extensively studied in vivo, and its potential side effects are not well understood. Additionally, BBIMB may not be suitable for all types of experiments, and researchers should carefully consider its use in their specific research context.
未来方向
There are many potential future directions for research on BBIMB. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of BBIMB and its potential side effects. Overall, BBIMB is a promising tool for scientific research, and its potential applications are wide-ranging.
合成方法
BBIMB can be synthesized using a variety of methods, including the reaction of 2-aminobenzimidazole with benzyl chloride and subsequent reaction with benzoyl chloride. Another method involves the reaction of 2-aminobenzimidazole with 4-fluorobenzyl bromide and subsequent reaction with benzoyl chloride. Both methods have been shown to produce high yields of BBIMB.
科学研究应用
BBIMB has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and infectious diseases. In cancer research, BBIMB has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurology, BBIMB has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, BBIMB has been shown to have antiviral and antibacterial properties.
属性
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c26-22(18-11-5-2-6-12-18)23-15-21-24-19-13-7-8-14-20(19)25(21)16-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKXIYLJJLZNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5710207.png)

![N-[4-(aminocarbonyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5710211.png)
![2-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5710217.png)
![4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5710227.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide](/img/structure/B5710232.png)
![3-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5710238.png)
![4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide](/img/structure/B5710249.png)

![3,4-dimethoxy-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710268.png)
![N-[2-(methylthio)phenyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5710283.png)
![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5710294.png)
![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B5710300.png)